Ethene;ethenol
Overview
Description
Ethene, also known as ethylene, is a hydrocarbon with the chemical formula C₂H₄. It is the simplest alkene, characterized by a carbon-carbon double bond. Ethene is a colorless, flammable gas with a faint sweet and musky odor when pure. It is widely used in the chemical industry and is a significant natural plant hormone involved in the ripening of fruits .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene can be synthesized through the cracking of hydrocarbons, a process where larger hydrocarbon molecules are broken down into smaller ones. This is typically done by heating the hydrocarbons to high temperatures (800–900 °C) in the presence of steam . Another method involves the dehydration of ethanol, where ethanol is passed over a catalyst such as aluminum oxide at high temperatures to produce ethene and water .
Industrial Production Methods
Industrially, ethene is produced primarily through steam cracking of natural gas or petroleum. The process involves heating the feedstock to high temperatures, causing the hydrocarbons to break down into smaller molecules, including ethene. The ethene is then separated from the mixture of gases produced .
Chemical Reactions Analysis
Types of Reactions
Ethene undergoes various chemical reactions, including:
Addition Reactions: Ethene reacts with halogens, hydrogen halides, and water in the presence of a catalyst to form halogenated compounds, alcohols, and other products.
Oxidation: Ethene can be oxidized to form ethylene oxide, a valuable intermediate in the production of ethylene glycol.
Polymerization: Ethene can be polymerized to form polyethylene, a widely used plastic.
Common Reagents and Conditions
Halogenation: Ethene reacts with chlorine or bromine at room temperature to form dichloroethane or dibromoethane.
Hydration: Ethene reacts with water in the presence of a phosphoric acid catalyst at high temperatures to form ethanol.
Polymerization: Ethene is polymerized under high pressure and temperature in the presence of a catalyst such as titanium chloride and aluminum alkyls.
Major Products Formed
Ethylene oxide: Formed by the oxidation of ethene.
Polyethylene: Formed by the polymerization of ethene.
Ethanol: Formed by the hydration of ethene.
Scientific Research Applications
Ethene has numerous applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of various chemicals, including ethylene oxide, ethylene glycol, and polyethylene.
Biology: Studied for its role as a plant hormone in regulating fruit ripening and other physiological processes.
Medicine: Used in the production of pharmaceuticals and as a precursor for the synthesis of various medicinal compounds.
Industry: Widely used in the production of plastics, solvents, and other industrial chemicals
Mechanism of Action
Ethene exerts its effects through various mechanisms:
Plant Hormone: Ethene binds to specific receptors in plants, triggering a cascade of biochemical reactions that lead to fruit ripening, leaf abscission, and other physiological changes.
Chemical Reactions: In chemical synthesis, ethene acts as a reactant that undergoes addition, oxidation, and polymerization reactions to form various products.
Comparison with Similar Compounds
Ethene is unique among similar compounds due to its simple structure and versatile reactivity. Similar compounds include:
Ethane: A saturated hydrocarbon with single carbon-carbon bonds, less reactive than ethene.
Acetylene: An alkyne with a carbon-carbon triple bond, more reactive than ethene.
Ethene’s simplicity and reactivity make it a valuable compound in both scientific research and industrial applications.
Properties
IUPAC Name |
ethene;ethenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O.C2H4/c1-2-3;1-2/h2-3H,1H2;1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRKOOWSQGXVKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25067-34-9 | |
Details | Compound: Ethylene-vinyl alcohol copolymer | |
Record name | Ethylene-vinyl alcohol copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25067-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60908614 | |
Record name | Ethenol--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Ethylene-vinyl alcohol copolymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20896 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25067-34-9, 103812-69-7 | |
Record name | Ethylene-vinyl alcohol copolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenol, polymer with ethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethenol--ethene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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